molecular formula C10H8F3IOS B14039434 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14039434
M. Wt: 360.14 g/mol
InChI Key: OIZRPFINNGGZJU-UHFFFAOYSA-N
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Description

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3IOS and a molar mass of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3IOS/c1-2-9(15)6-3-7(14)5-8(4-6)16-10(11,12)13/h3-5H,2H2,1H3

InChI Key

OIZRPFINNGGZJU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-iodo-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpropanones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both an iodine atom and a trifluoromethylthio group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic processes .

Biological Activity

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an iodine atom and a trifluoromethylthio group. Its molecular formula is C12H10F3IOSC_{12}H_{10}F_3IOS, with a molecular weight of approximately 360.14 g/mol. This compound has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound's synthesis typically involves multi-step organic reactions, allowing for the production of derivatives with tailored characteristics. The presence of halogen substituents enhances its reactivity and biological activity, making it a versatile candidate for further investigation in drug development and materials science .

Biological Activity

Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. Notably, studies suggest potential anticancer properties due to the compound's ability to inhibit certain enzymes involved in cell proliferation .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethylthio group plays a crucial role in modulating interactions with protein targets, potentially influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Properties : Preliminary investigations have indicated that this compound may inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of proliferation in various cancer cell lines .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented, which may lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds can be useful:

Compound NameMolecular FormulaKey Features
This compoundC12H10F3IOSIodine atom, trifluoromethylthio group
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-oneC12H10F3BrSBromine atom instead of iodine
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-oneC12H10F3ClSChlorine atom instead of iodine

The presence of iodine in this compound imparts distinct reactivity compared to its bromine and chlorine analogs, potentially leading to variations in biological activity .

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